molecular formula C25H25N5O2S B2894118 2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 954035-95-1

2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2894118
CAS No.: 954035-95-1
M. Wt: 459.57
InChI Key: XUXXEDJWBXCTJK-UHFFFAOYSA-N
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Description

2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one is a complex organic compound that belongs to the class of thiazolopyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a thiazolo[4,5-d]pyridazine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiazolopyridazine Core: This step often involves the cyclization of a suitable pyridazine derivative with a thioamide or a related sulfur-containing compound under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The phenylpiperazine group can be introduced via nucleophilic substitution reactions, where a halogenated precursor reacts with phenylpiperazine in the presence of a base.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and thiazole moieties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation, using reagents like nitric acid and halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nitric acid (HNO₃), bromine (Br₂)

Major Products

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of alcohols

    Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one has shown potential as an enzyme inhibitor. It can be used in studies to understand enzyme mechanisms and to develop new inhibitors for therapeutic use.

Medicine

In medicine, this compound is being investigated for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising candidate for the treatment of various diseases, including cancer and neurological disorders.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It can also be used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to the desired biological effect. The exact pathways involved can vary depending on the specific application but often include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one
  • This compound analogs
  • Other thiazolopyridazine derivatives

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of the thiazolopyridazine core with the phenylpiperazine and p-tolyl groups. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-methyl-7-(4-methylphenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O2S/c1-17-8-10-19(11-9-17)22-24-23(26-18(2)33-24)25(32)30(27-22)16-21(31)29-14-12-28(13-15-29)20-6-4-3-5-7-20/h3-11H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXXEDJWBXCTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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